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Compound of Interest

5-(4-Fluorophenyl)pyridine-3-
Compound Name:
carbaldehyde

Cat. No.: B1336276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the
heterocyclic compound 5-(4-Fluorophenyl)pyridine-3-carbaldehyde. While specific
experimental spectral data for this compound is not readily available in publicly accessible
literature, this document outlines the expected spectroscopic characteristics based on its
chemical structure and data from analogous compounds. It also furnishes detailed,
standardized experimental protocols for the acquisition of such data, intended to serve as a
practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and
drug development.

Compound Identity and Properties

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde Synonyms: 5-(4-
Fluorophenyl)nicotinaldehyde[1][2] CAS Number: 381684-96-4[1][2][3] Molecular Formula:
C12HsFNO[1][2] Molecular Weight: 201.2 g/mol [1]
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Chemical Structure:
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Property Value Source
Molecular Weight 201.1964 [2]
Purity Typically 295-97% [1][2]
Appearance Expected to be a solid [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(4-
Fluorophenyl)pyridine-3-carbaldehyde. These predictions are based on established
principles of spectroscopy and comparison with structurally similar molecules.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical ] o Predicted Coupling
Proton _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
Aldehyde (-CHO) 99-101 Singlet (s)
o Singlet (s) or Doublet
Pyridine H2 9.0-9.2 ~2.0-3.0
(d)
o Singlet (s) or Doublet
Pyridine H4 8.8-9.0 ~2.0-3.0
(d)
o Singlet (s) or Doublet
Pyridine H6 8.6-8.8 ~2.0-3.0
(d)
Fluorophenyl H (ortho )
7.1-7.3 Triplet (t) ~8.0-9.0
toF)
Fluorophenyl H (meta Doublet of doublets
76-7.8 ~8.0-9.0, ~5.0-6.0
to F) (dd)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://cymitquimica.com/products/IN-DA00BXKL/381684-96-4/5-4-fluorophenyl-pyridine-3-carboxaldehyde/
https://www.calpaclab.com/5-4-fluorophenyl-pyridine-3-carbaldehyde-min-97-10-grams/ala-p633754-10g
https://cymitquimica.com/products/IN-DA00BXKL/381684-96-4/5-4-fluorophenyl-pyridine-3-carboxaldehyde/
https://cymitquimica.com/products/IN-DA00BXKL/381684-96-4/5-4-fluorophenyl-pyridine-3-carboxaldehyde/
https://www.benchchem.com/product/b1336276?utm_src=pdf-body
https://www.benchchem.com/product/b1336276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Carbon Predicted Chemical Shift (3, ppm)
Aldehyde (C=0) 190 - 193
Pyridine C5 135-138
Pyridine C3 132 -135
Pyridine C2 152 - 155
Pyridine C4 150 - 153
Pyridine C6 155 - 158

Fluorophenyl C1' (ipso)

133 - 136 (d, J = 3-4 Hz)

Fluorophenyl C2'/C6'

129 - 132 (d, J = 8-9 Hz)

Fluorophenyl C3'/C5'

115 - 118 (d, J = 21-22 Hz)

Fluorophenyl C4'

162 - 165 (d, J = 245-250 Hz)

Mass Spectrometry (MS)

m/z Predicted Identity

201 [M]* (Molecular lon)

200 [M-H]*

172 [M-CHOJ*

120 [C7H4F]* (Fluorophenyl fragment)
95 [CeHaF]* (Fluorophenyl cation)

Infrared (IR) Spectroscopy
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Functional Group

Predicted Wavenumber
(cm™1)

Intensity

C-H stretch (aromatic)

3100 - 3000

Medium

C-H stretch (aldehyde)

2850 - 2800 and 2750 - 2700

Medium (often two bands)

C=0 stretch (aldehyde) 1710 - 1690 Strong
C=C and C=N stretch )
o 1600 - 1450 Medium to Strong
(aromatic rings)
C-F stretch 1250 - 1100 Strong
C-H bend (out-of-plane) 900 - 675 Medium to Strong

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Sample Preparation and Acquisition:

o Sample Preparation: Weigh approximately 5-10 mg of 5-(4-Fluorophenyl)pyridine-3-

carbaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDClsz, DMSO-de) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

400 MHz or equivalent.

e 1H NMR Acquisition:

o Tune and shim the probe for the specific sample.

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
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signal-to-noise ratio.

o Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying a
Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts
to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 30-45°, a larger spectral width than for *H NMR, and a
significantly higher number of scans (e.g., 1024 or more) due to the low natural
abundance and lower gyromagnetic ratio of 13C. A relaxation delay of 2-5 seconds is
common.

o Process the data similarly to the *H spectrum, with chemical shifts referenced to the
deuterated solvent signal or TMS.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) Protocol:

o Sample Introduction: Introduce a small amount of the solid sample directly via a direct
insertion probe or, if sufficiently volatile, dissolve it in a volatile solvent (e.qg.,
dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass
spectrometer.

e lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's
molecular weight, for example, from m/z 40 to 400.

o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern
to elucidate the structure of the fragments.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:
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e Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g.,
diamond or germanium) to subtract atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid 5-(4-Fluorophenyl)pyridine-3-
carbaldehyde sample directly onto the ATR crystal.

» Pressure Application: Apply consistent pressure using the instrument's pressure clamp to
ensure good contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm~1. Co-
add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound like 5-(4-Fluorophenyl)pyridine-3-carbaldehyde.
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Spectroscopic Analysis Workflow

Compound Synthesis

Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

l

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic |Characterization

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H, 3C) (EI-MS) (FT-IR)

Data Interpretation and Reporting

Structure Elucidation and Verification

'

Tabulation of Spectroscopic Data

'

Technical Report Generation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification,
and spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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